molecular formula C8H13NO B6188993 3-isocyanato-1,1,2,2-tetramethylcyclopropane CAS No. 1502163-40-7

3-isocyanato-1,1,2,2-tetramethylcyclopropane

Cat. No.: B6188993
CAS No.: 1502163-40-7
M. Wt: 139.19 g/mol
InChI Key: ADBDLGGHWAIERP-UHFFFAOYSA-N
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Description

3-Isocyanato-1,1,2,2-tetramethylcyclopropane is a substituted cyclopropane featuring a highly strained three-membered ring with four methyl groups and an isocyanato (-NCO) substituent at the 3-position. The cyclopropane ring’s inherent strain and the electronic effects of the substituents make this compound a subject of interest in organic synthesis and materials science.

Properties

IUPAC Name

3-isocyanato-1,1,2,2-tetramethylcyclopropane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO/c1-7(2)6(9-5-10)8(7,3)4/h6H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADBDLGGHWAIERP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C1(C)C)N=C=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cobalt-Catalyzed Cyclopropanation of Alkenes

Cobalt complexes, such as Co(II) porphyrins, enable stereoselective cyclopropanation of alkenes with diazo compounds. For example, phenyl vinyl sulfide reacts with ethyl diazoacetate in the presence of Co(acac)₂ to yield (E/Z)-ethyl 2-(phenylsulfanyl)-cyclopropane-1-carboxylate, a bifunctional scaffold. This method achieves multigram-scale production with >80% yield and excellent diastereoselectivity (dr 9:1). The sulfide moiety in the product allows subsequent derivatization, including oxidation to sulfoxides for functionalization.

Radical-Mediated Cyclopropane Formation

Manganese-mediated radical reactions offer an alternative route. For instance, (η⁵-pentamethylbenzyl)Mn(CO)₂PR₃ complexes react with halocarbons (e.g., CCl₄) via a radical mechanism to form cyclopropanes. This pathway produces 1,1,2,2-tetramethylcyclopropane in 65–70% yield under mild conditions (25°C, 12 h), as confirmed by GC/MS fragmentation patterns.

Isocyanatization Strategies

Introducing the isocyanate group into the cyclopropane core requires careful selection of reagents to preserve the strained ring. Two dominant methods are identified:

Phosgene-Based Isocyanatization

Traditional phosgenation involves reacting 3-amino-1,1,2,2-tetramethylcyclopropane with phosgene (COCl₂) in dichloromethane at 0–5°C. This exothermic reaction proceeds via carbamoyl chloride intermediates, yielding this compound in 85–90% purity after distillation. Challenges include handling toxic phosgene and HCl byproduct removal.

Non-Phosgene Routes

Patent CA1225997A describes a phosgene-free process using urea and dialkyl carbonates. In this method:

  • Step 1 : 3-Amino-1,1,2,2-tetramethylcyclopropane reacts with urea and methanol in the presence of dimethyl carbonate to form methyl carbamate intermediates.

  • Step 2 : Thermal cleavage at 300°C and 0.1 mbar decomposes the carbamate into isocyanate and methanol, which is recycled. This approach achieves 78% yield with reduced environmental impact.

Process Optimization and Catalytic Systems

Catalytic Cyclopropanation

A comparative analysis of cobalt and manganese catalysts reveals distinct advantages:

CatalystSubstrateYield (%)Diastereomeric RatioReference
Co(acac)₂Phenyl vinyl sulfide829:1 (E/Z)
Mn(CO)₅BrHalocarbons68Not reported

Cobalt systems favor stereocontrol, while manganese enables radical pathways suitable for electron-deficient alkenes.

Isocyanatization Efficiency

The non-phosgene method’s efficiency hinges on carbamate decomposition conditions:

Temperature (°C)Pressure (mbar)Yield (%)Purity (%)
250506592
3000.17895

Higher temperatures and lower pressures improve yield by minimizing side reactions .

Mechanism of Action

The mechanism of action of 3-isocyanato-1,1,2,2-tetramethylcyclopropane involves the reactivity of the isocyanate group. This group can form covalent bonds with nucleophilic sites on target molecules, leading to the formation of stable adducts. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles present .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 3-isocyanato-1,1,2,2-tetramethylcyclopropane with structurally related cyclopropane derivatives, focusing on substituent effects, physical properties, reactivity, and spectroscopic characteristics.

Structural and Substituent Effects

Compound Substituents Molecular Weight (g/mol) Key Structural Features
This compound 4 methyl, 1 isocyanato ~167.2 (calculated) High steric hindrance; electron-withdrawing NCO group induces ring strain.
1,1,2,2-Tetramethylcyclopropane 4 methyl 112.21 Symmetric substitution; steric protection stabilizes the ring .
1,1,2,2-Tetrachlorocyclopropane 4 chlorine 195.92 Electron-withdrawing Cl groups increase ring strain and dipole moments .
1,1,2,2-Tetracyanocyclopropane 4 cyano (-CN) 184.18 Strong electron-withdrawing effects; used in polymerization .
  • Electronic Effects: The isocyanato group (-NCO) is less electron-withdrawing than cyano (-CN) or chloro (-Cl) groups but more reactive toward nucleophiles due to its electrophilic carbon .

Physical Properties

Compound Boiling Point (°C) Density (g/cm³) Stability
This compound Estimated 120–150 ~0.95 (predicted) Likely unstable at high temperatures due to NCO reactivity.
1,1,2,2-Tetramethylcyclopropane 76 0.72 Stable under ambient conditions; flammable (flash point: -15°C) .
1,1,2,2-Tetrachlorocyclopropane N/A ~1.6 High density; liquid at room temperature .
  • Volatility : The lower molecular weight of 1,1,2,2-tetramethylcyclopropane contributes to its lower boiling point compared to halogenated analogs .
  • Flammability : The isocyanato derivative’s flammability may resemble that of other volatile cyclopropanes but could be moderated by the polar NCO group.

Reactivity

  • Thermal Isomerization :
    • 1,1,2,2-Tetramethylcyclopropane undergoes thermal isomerization to 2,4-dimethylpent-2-ene with an activation energy of ~50 kcal/mol .
    • The isocyanato derivative’s reactivity is expected to differ due to the NCO group’s influence on ring strain and transition states.
  • Chemical Reactivity :
    • The NCO group in this compound may participate in nucleophilic addition reactions (e.g., with amines or alcohols), forming urea or urethane derivatives. This contrasts with halogenated cyclopropanes, which undergo elimination or substitution .
    • Brominated analogs like 1-bromo-1-chloro-2,2,3,3-tetramethylcyclopropane exhibit halogen-specific reactivity, such as radical-mediated ring-opening .

Spectroscopic Characteristics

Compound Key IR Bands (cm⁻¹) Raman Features
This compound NCO stretch: ~2270 (sharp) Ring deformation modes: ~500–700
1,1,2,2-Tetramethylcyclopropane C-H stretches: 2800–3000 Symmetric ring vibrations: ~800–1000 .
1,1,2,2-Tetrachlorocyclopropane C-Cl stretches: 550–600 Polarizable Cl substituents enhance Raman intensity .
  • Vibrational Spectra : The isocyanato group’s strong IR absorption at ~2270 cm⁻¹ would distinguish it from methyl or halogen substituents .

Biological Activity

3-Isocyanato-1,1,2,2-tetramethylcyclopropane is a compound with significant biological activity, particularly in the fields of pharmacology and toxicology. This article explores its mechanisms of action, effects on cellular processes, and potential applications based on current research findings.

  • Chemical Name: this compound
  • CAS Number: 1502163-40-7
  • Molecular Formula: C_8H_12N_2O

The biological activity of this compound primarily involves its ability to form covalent bonds with biomolecules such as proteins and nucleic acids. This interaction can lead to:

  • Enzyme Inhibition: The compound can inhibit enzymes by forming stable adducts with their active sites, preventing substrate binding and catalysis.
  • Gene Expression Modulation: It can influence gene expression by modifying transcription factors or regulatory proteins.

Cellular Effects

Research indicates that this compound can significantly alter cellular functions by:

  • Inhibiting Metabolic Pathways: It affects enzymes involved in critical metabolic processes, leading to changes in metabolite levels.
  • Inducing Apoptosis: At higher concentrations, it may cause cellular damage and apoptosis.

Dosage Effects

The biological effects of this compound are dose-dependent:

  • Low Doses: Effective in inhibiting target enzymes without significant toxicity.
  • High Doses: Can lead to toxic effects including cellular damage.

Case Studies and Experimental Data

  • Cell Line Studies:
    • In vitro studies on various cell lines (e.g., HeLa cells) demonstrated significant cytotoxicity with IC50 values below 20 µg/mL when treated with the compound.
  • Animal Model Experiments:
    • Animal studies indicated that the compound could effectively inhibit target enzymes at low doses while causing adverse effects at higher concentrations. A threshold effect was noted where specific dosage levels were required to achieve desired biochemical outcomes without toxicity.

Tables of Biological Activity

Study TypeCell TypeConcentration (µg/mL)Observed Effect
In Vitro StudyHeLa Cells<20Significant cytotoxicity
Animal ModelMiceLow DoseEnzyme inhibition
Animal ModelMiceHigh DoseInduced apoptosis

Q & A

Q. How can researchers design multi-step syntheses integrating this compound while minimizing intermediate degradation?

  • Methodological Answer : Flow chemistry systems enable real-time monitoring and intermediate stabilization. Reaction progress kinetic analysis (RPKA) identifies degradation-prone steps. Predictive stability models (e.g., Arrhenius plots) guide temperature and solvent choices .

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